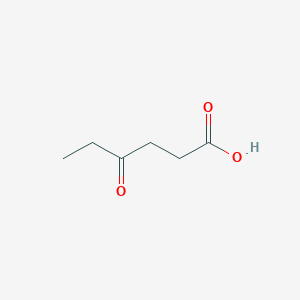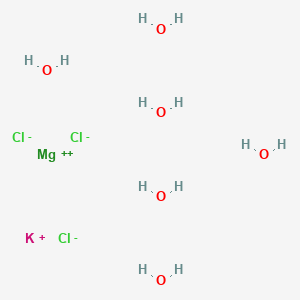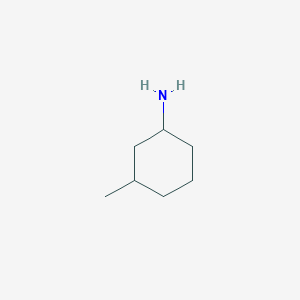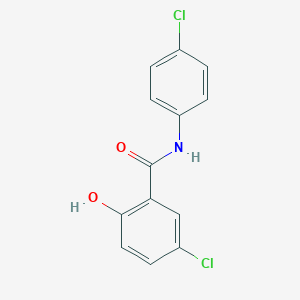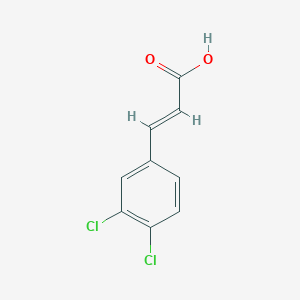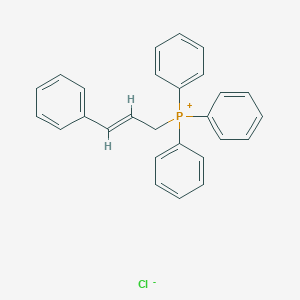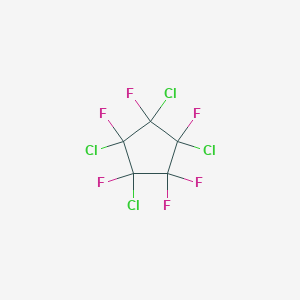
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane
Overview
Description
"1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane" is a compound that belongs to a class of highly halogenated cyclopentanes, characterized by the presence of both chloro and fluoro substituents on a cyclopentane ring. These types of compounds are of interest due to their unique chemical and physical properties which can lead to various applications in materials science, as solvents, and in organofluorine chemistry.
Synthesis Analysis
The synthesis of halogenated cyclopentanes typically involves halogenation reactions where fluorination and chlorination can be achieved through direct halogenation or via halogen exchange reactions. A representative synthesis approach could involve the liquid-phase fluorination of hexachlorocyclopentadiene followed by hydrogenation to introduce fluorine atoms while selectively replacing chlorine atoms (Zhang, Qing, Quan, & Sekiya, 2016).
Molecular Structure Analysis
The molecular structure of halogenated cyclopentanes is significantly influenced by the steric and electronic effects of the substituents. For example, the presence of fluorine atoms can induce a high degree of polarity due to their electronegativity, affecting the overall molecular geometry and electronic distribution. Studies on similar molecules, such as all-cis-1,2,3,4-tetrafluorocyclopentane, have shown that these structures can adopt conformations that maximize the separation of electronegative substituents, potentially applicable to the understanding of "1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane" (Fang, Al-Maharik, Slawin, Bühl, & O'Hagan, 2016).
Scientific Research Applications
Synthesis and Structure Analysis : The all-cis isomer of 1,2,3,4-tetrafluorocyclopentane, a related compound, has been synthesized and characterized, demonstrating high polarity and conformational flexibility, which are crucial for understanding molecular interactions and reactions (Zeguo Fang et al., 2016).
Keto-Enol Systems : Studies on related fluorocarbon structures show unique stability and reactivity, particularly in keto-enol systems, highlighting their potential in chemical synthesis and understanding molecular stability (P. Lindner et al., 1996).
Fluoride Anion Catalysis : Research on 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, a structurally similar compound, investigates reactions without metal fluoride catalyst, providing insights into alternative catalysis methods and reactivity of fluorinated compounds (V. Petrov et al., 2015).
Cross-Coupling Reactions : The cross-coupling of primary fluorochlorocarbon iodides, including related compounds, provides insights into synthetic methods for producing complex fluorinated molecules, relevant in materials science and pharmaceuticals (T. Keller et al., 1975).
Fluorinated Cyclopentanones : The study of fluorinated cyclopentanones reveals their stability and unique reactivity, which are important for developing new chemical reactions and understanding fluorine's effect on organic molecules (P. Lindner et al., 1996).
Organometallic Chemistry : Research into reactions of diboron tetrahalides with unsaturated organometallic compounds, including related fluorinated and chlorinated molecules, offers valuable insights into the synthesis and stability of organometallic complexes (T. Coyle et al., 1968).
Ring Inversion and Rearrangement : Studies on fluorobicyclo[2.1.0]pentanes show extraordinary ease of ring inversion and rearrangement, highlighting the dynamic nature of fluorinated cyclic compounds and their potential applications in material science (Yanjun Wei et al., 2006).
properties
IUPAC Name |
1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F6/c6-1(10)2(7,11)4(9,13)5(14,15)3(1,8)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOAFOCEKCANLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379351 | |
| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
CAS RN |
1453-38-9 | |
| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




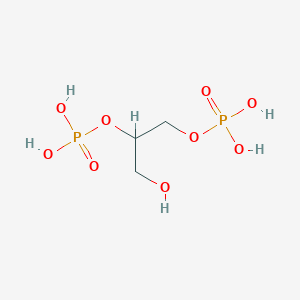
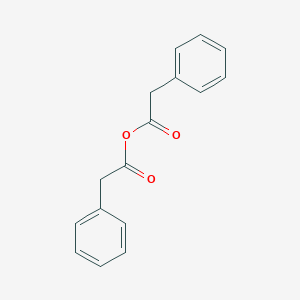
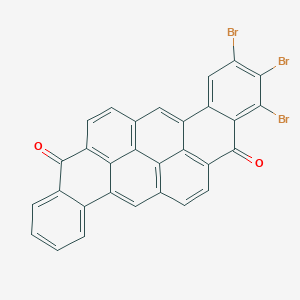
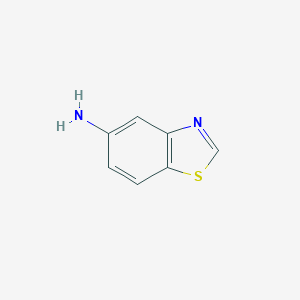
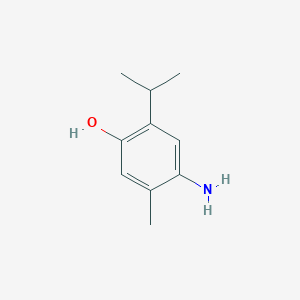
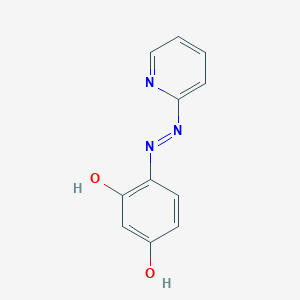
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
